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Compound of Interest

4-0Ox0-3-phenyl-3,4-
Compound Name: dihydrophthalazine-1-carboxylic
acid
Cat. No.: B1346262
\ v

An In-depth Technical Guide to 4-Oxo0-3-phenyl-3,4-
dihydrophthalazine-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Molecule of Latent Potential

In the landscape of heterocyclic chemistry, the phthalazine scaffold stands as a privileged
structure, forming the core of numerous biologically active compounds. The fusion of this
bicyclic heteroaromatic system with a carboxylic acid functionality and a phenyl substituent at a
key position gives rise to 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid, a
molecule poised for exploration in medicinal chemistry and materials science. This technical
guide serves as a comprehensive resource for researchers, providing a detailed overview of its
chemical identity, a robust protocol for its synthesis, an expert analysis of its expected
physicochemical properties, and a guide to its characterization. While this compound is
commercially available, detailed experimental data on its properties are not widely
disseminated in peer-reviewed literature. This guide, therefore, combines established data with
predictive analysis grounded in established chemical principles to empower researchers in their
investigations of this intriguing molecule.

Chemical Identity and Structural Elucidation
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Nomenclature and Identifiers

o Systematic IUPAC Name: 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid
e Chemical Formula: C1sH10N203

e Molecular Weight: 266.26 g/mol

e CAS Number: 57531-19-8

« Canonical SMILES: C1=CC=C(C=C1)N2C(=0)C3=CC=CC=C3C(=N2)C(=0)0O

« InChl: InChl=1S/C15H10N203/c18-14-12-9-5-4-8-11(12)13(15(19)20)16-17(14)10-6-2-1-3-
7-10/h1-9H,(H,19,20)

InChlKey: IDQNQFANWGYNHH-UHFFFAOYSA-N

Molecular Structure

The molecular architecture of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid is
characterized by a planar phthalazinone core, a phenyl ring, and a carboxylic acid group. The
N-phenyl substitution introduces a degree of steric hindrance that influences the conformation
of the molecule. The carboxylic acid at position 1 is crucial for its acidic properties and potential
for forming salts and esters.

Caption: 2D chemical structure of the title compound.

Synthesis Pathway and Experimental Protocol

The synthesis of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid can be achieved
through the condensation of phthalonic acid with phenylhydrazine. This reaction proceeds via
the formation of a hydrazone intermediate, followed by intramolecular cyclization to yield the
phthalazinone ring system.

Reaction Scheme
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Synthetic Route

Phthalonic Acid Phenylhydrazine

PhthalonicAcid Phenylhydrazine

+ Phenylhydrazine
Fthanol/Water, 20°C, 15h

4-Oxo-v3-phenyl-3,4-dihydrophthalazine-l-carboxylic acid

Product

Click to download full resolution via product page

Caption: General synthetic scheme for the target compound.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of related derivatives.

Materials:

Phthalonic acid (1 equivalent)

Phenylhydrazine (1 equivalent)

Ethanol (as required)

Deionized water (as required)
Procedure:

¢ In a round-bottom flask equipped with a magnetic stirrer, dissolve phthalonic acid in a
minimal amount of deionized water.

¢ In a separate beaker, dissolve phenylhydrazine in ethanol.
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o Slowly add the ethanolic solution of phenylhydrazine to the aqueous solution of phthalonic
acid at room temperature with continuous stirring.

« Stir the reaction mixture at room temperature (approximately 20°C) for 15 hours.
e Upon completion of the reaction (monitored by TLC), a precipitate should form.
o Collect the precipitate by vacuum filtration.

e Wash the solid with cold deionized water and then with a small amount of cold ethanol to
remove any unreacted starting materials.

e Dry the product under vacuum to afford 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-
carboxylic acid as a solid.

Purification:

e The crude product can be further purified by recrystallization from a suitable solvent system,
such as an ethanol/water mixture.

Physicochemical Properties: An Expert Analysis

Due to the limited availability of published experimental data, this section provides an expert
analysis of the expected physicochemical properties based on the molecular structure.
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Property

Predicted Value | Expected Behavior

Melting Point

Expected to be a crystalline solid with a
relatively high melting point, likely above 200°C,
due to the rigid aromatic core and potential for
intermolecular hydrogen bonding via the

carboxylic acid group.

Solubility

Water: Sparingly soluble in water due to the
large hydrophobic phenyl and phthalazine
moieties. Solubility will increase in alkaline
agueous solutions due to the deprotonation of
the carboxylic acid to form a more soluble
carboxylate salt. Organic Solvents: Likely
soluble in polar aprotic solvents such as DMSO
and DMF, and moderately soluble in lower
alcohols like ethanol and methanol. Poorly
soluble in nonpolar solvents like hexanes and
diethyl ether.

pKa

The pKa of the carboxylic acid is expected to be
in the range of 3-5, typical for aromatic
carboxylic acids. The electron-withdrawing
nature of the phthalazinone ring system may
slightly increase its acidity compared to benzoic

acid.

XlogP

2.4 (Predicted)

Spectroscopic Characterization: A Predictive Guide

The following is a prediction of the key spectroscopic features of 4-Oxo-3-phenyl-3,4-

dihydrophthalazine-1-carboxylic acid, which can serve as a guide for researchers in

confirming its structure.

'H NMR Spectroscopy

o Aromatic Protons (phthalazine moiety): Expect a set of multiplets in the range of & 7.5-8.5

ppm, corresponding to the four protons on the fused benzene ring.
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e Aromatic Protons (phenyl substituent): Expect a set of multiplets between & 7.2-7.6 ppm for
the five protons of the N-phenyl group.

» Carboxylic Acid Proton: A broad singlet is anticipated at a downfield chemical shift, typically o
10-13 ppm. This peak may be exchangeable with D20.

3C NMR Spectroscopy

o Carbonyl Carbon (amide): Expected to appear in the range of 4 160-170 ppm.
e Carbonyl Carbon (carboxylic acid): Expected to be in the range of d 165-175 ppm.

o Aromatic Carbons: A series of signals between & 120-150 ppm corresponding to the carbons
of the phthalazine and phenyl rings. Quaternary carbons will have lower intensities.

Infrared (IR) Spectroscopy

o O-H Stretch (carboxylic acid): A very broad band is expected in the region of 2500-3300
cm~L,

e C=0 Stretch (amide): A strong absorption band around 1650-1680 cm™1.
¢ C=0 Stretch (carboxylic acid): A strong absorption band around 1700-1725 cm—1.

e C=C Stretch (aromatic): Multiple sharp bands in the 1450-1600 cm™! region.

Mass Spectrometry

e Molecular lon Peak (M*): In an electron ionization (EIl) mass spectrum, the molecular ion
peak would be observed at m/z = 266.

o [M+H]* lon: In electrospray ionization (ESI) in positive mode, the protonated molecule would
be observed at m/z = 267.

e [M-H]~ lon: In ESI in negative mode, the deprotonated molecule would be observed at m/z =
265.

e Fragmentation: Expect characteristic fragmentation patterns, including the loss of COOH
(m/z = 45) and potentially the phenyl group.
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Potential Applications and Future Directions

The phthalazine and phthalazinone cores are present in a variety of pharmacologically active
molecules, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory
properties. The presence of a carboxylic acid group in 4-Oxo-3-phenyl-3,4-
dihydrophthalazine-1-carboxylic acid makes it an attractive starting material for the
synthesis of a library of derivatives, such as esters and amides, for drug discovery programs.
Furthermore, its rigid, planar structure and potential for hydrogen bonding make it a candidate
for investigation in materials science, particularly in the field of crystal engineering and
supramolecular chemistry.

Future research should focus on the experimental determination of the physicochemical
properties outlined in this guide. An X-ray crystal structure would provide invaluable information
on its solid-state conformation and packing. A thorough investigation of its biological activities is
also warranted.

 To cite this document: BenchChem. ["physicochemical properties of 4-Oxo-3-phenyl-3,4-
dihydrophthalazine-1-carboxylic acid"]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1346262#physicochemical-properties-of-4-oxo-3-
phenyl-3-4-dihydrophthalazine-1-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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